6-Nitroquinoline-2-carbaldehyde
Overview
Description
6-Nitroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H6N2O3 . It has a molecular weight of 202.17 and is characterized by a nitro group attached to a quinoline ring .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Nitroquinoline-2-carbaldehyde, has been a subject of interest in recent years due to their versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The molecular structure of 6-Nitroquinoline-2-carbaldehyde consists of a quinoline ring with a nitro group and a carbaldehyde group attached . The exact structure can be found in chemical databases like ChemSpider .
Chemical Reactions Analysis
Quinolinecarbaldehydes, including 6-Nitroquinoline-2-carbaldehyde, have been found to react with arenes under superelectrophilic activation . These reactions lead to the formation of various quinoline derivatives .
Physical And Chemical Properties Analysis
6-Nitroquinoline-2-carbaldehyde has a boiling point of 410.8°C at 760 mmHg and a melting point of 188-189°C . It has a density of 1.441g/cm3 .
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
6-Nitroquinoline-2-carbaldehyde: serves as a vital scaffold in drug discovery due to its quinoline core structure, which is prevalent in many pharmacologically active compounds . Its nitro group and aldehyde functionality allow for further chemical modifications, leading to the synthesis of derivatives with potential biological activities. These derivatives are explored for their therapeutic potential in treating various diseases, including cancer, malaria, and bacterial infections.
Antimicrobial Agents
The structural features of 6-Nitroquinoline-2-carbaldehyde make it a candidate for developing new antimicrobial agents . Researchers focus on synthesizing quinoline derivatives that exhibit potent activity against a range of Gram-positive and Gram-negative bacteria. The nitro group can be strategically modified to enhance the compound’s ability to inhibit DNA synthesis in bacteria, leading to their eradication.
Anticancer Research
Quinoline derivatives, including those derived from 6-Nitroquinoline-2-carbaldehyde , are investigated for their anticancer properties . The compound’s ability to intercalate with DNA and disrupt cell division makes it a promising lead for anticancer drug development. Studies aim to optimize its cytotoxicity against cancer cells while minimizing side effects on healthy cells.
Antimalarial Activity
The quinoline nucleus is historically significant in antimalarial drugs. Derivatives of 6-Nitroquinoline-2-carbaldehyde are synthesized and tested for their efficacy against Plasmodium species . The goal is to develop compounds that can overcome resistance to existing antimalarial drugs and provide a more effective treatment for malaria.
Green Chemistry and Sustainable Synthesis
6-Nitroquinoline-2-carbaldehyde: is also used in green chemistry applications . Researchers employ eco-friendly catalysts and solvent-free conditions to synthesize quinoline derivatives. This approach minimizes environmental impact and aligns with the principles of sustainable chemistry.
Biochemical Research
In biochemical research, 6-Nitroquinoline-2-carbaldehyde is utilized to study enzyme reactions and biological pathways . Its reactivity allows scientists to trace its transformations in biological systems, providing insights into metabolic processes and enzyme functions.
Material Science
The quinoline structure of 6-Nitroquinoline-2-carbaldehyde finds applications in material science . Its derivatives are used to create novel materials with specific optical or electronic properties, contributing to the development of new sensors, semiconductors, and other advanced materials.
Analytical Chemistry
In analytical chemistry, 6-Nitroquinoline-2-carbaldehyde derivatives are employed as fluorescent probes or reagents . Their ability to form complexes with metals or other substances makes them useful in detecting and quantifying various analytes in complex mixtures.
Future Directions
Mechanism of Action
Target of Action
Nitroquinoline compounds are often used in medicinal chemistry due to their versatile applications . They are known to have enhanced binding affinity to their targets, which can lead to improved pharmacokinetic profiles of parent drugs .
Mode of Action
The mode of action of nitroquinoline compounds can vary depending on the specific compound and its targets. For example, some nitroquinoline compounds have been found to inhibit type 2 methionine aminopeptidase (MetAP2) protein, which is involved in angiogenesis .
Biochemical Pathways
Nitroquinoline compounds can affect various biochemical pathways. For instance, they can inhibit the activity of certain enzymes, leading to changes in cellular processes .
Pharmacokinetics
The pharmacokinetics of nitroquinoline compounds can also vary. Some compounds have been found to have improved pharmacokinetic profiles when a nitro group is incorporated into the lead compounds .
Result of Action
The result of action can depend on the specific nitroquinoline compound and its targets. Some compounds have shown antitumor activity by inhibiting proteins involved in angiogenesis .
properties
IUPAC Name |
6-nitroquinoline-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c13-6-8-2-1-7-5-9(12(14)15)3-4-10(7)11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUDHYSDNNTOQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C=O)C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405702 | |
Record name | 6-nitroquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitroquinoline-2-carbaldehyde | |
CAS RN |
59500-67-3 | |
Record name | 6-nitroquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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